N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains an indane moiety, which consists of a cyclopentane fused to a benzene ring . It also has a sulfonamide group attached to the benzene ring.Scientific Research Applications
Synthesis and Biochemical Evaluation
N-substituted benzenesulfonamides have been investigated for their high-affinity inhibition of specific enzymes, such as kynurenine 3-hydroxylase, showcasing their potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997). Furthermore, these compounds have been studied for their binding to human carbonic anhydrase isoform II, revealing insights into their inhibition mechanism (A. Di Fiore et al., 2011).
Pharmaceutical Applications
Several studies have elucidated the antidiabetic, anticancer, and anti-inflammatory potentials of N-substituted benzenesulfonamides. For instance, derivatives of these compounds have shown significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model (Hermenegilda Moreno-Díaz et al., 2008). Additionally, novel derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, providing a foundation for the development of therapeutic agents (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition and Mechanistic Insights
The inhibitory effects of N-substituted benzenesulfonamides on various enzymes, such as carbonic anhydrases, have been extensively studied. These investigations not only highlight the compounds' potential as enzyme inhibitors but also offer detailed insights into their binding mechanisms and the impact of structural modifications on their inhibitory activities (C. Supuran et al., 2016).
Environmental Science and Analytical Chemistry
In addition to their pharmacological applications, N-substituted benzenesulfonamides have been explored in environmental science for the detection and extraction of contaminants from soil samples. A novel procedure for the simultaneous determination of emerging contaminants in soil using microwave-assisted extraction followed by high-performance liquid chromatography has been developed, demonstrating the environmental relevance of these compounds (Andrea Speltini et al., 2016).
Mechanism of Action
Target of Action
The compound N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-16(11-10-13-6-4-5-9-15(13)16)12-17-21(19,20)14-7-2-1-3-8-14/h1-9,17-18H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMASNSSYHJIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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